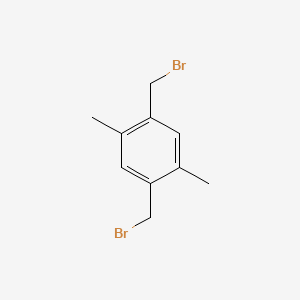

1,4-Bis(bromomethyl)-2,5-dimethylbenzene

Descripción

Propiedades

IUPAC Name |

1,4-bis(bromomethyl)-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSYLRHTIZVVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CBr)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188661 | |

| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35168-62-8 | |

| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35168-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035168628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(bromomethyl)-2,5-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination of 2,5-Dimethylbenzyl Chloride

- Reaction : 2,5-Dimethylbenzyl chloride is treated with bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).

- Conditions : Controlled temperature and stoichiometry are critical to ensure selective bromination at the methyl positions without over-bromination or ring substitution.

- Mechanism : The catalyst activates bromine, facilitating electrophilic substitution at the benzylic methyl groups to form bromomethyl substituents.

- Outcome : High selectivity for 1,4-bis(bromomethyl) substitution with minimal side products.

Direct Bromination of 2,5-Dimethylbenzene (p-Xylene Derivative)

- Reagents : N-bromosuccinimide (NBS) is commonly used as a brominating agent, often in the presence of a radical initiator such as benzoyl peroxide.

- Solvent : Carbon tetrachloride (CCl4) or other inert solvents.

- Conditions : Reflux at approximately 70 °C for extended periods (e.g., 12 hours).

- Process : Radical bromination occurs at the benzylic methyl groups, converting them into bromomethyl groups.

- Yield : Reported yields can reach up to 90%, with the product isolated as a pale yellow solid.

- Purification : Removal of succinimide by filtration and solvent evaporation yields the crude product, which can be further purified by recrystallization.

Industrial Production Methods

- Continuous Flow Processes : Industrial synthesis often employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, residence time, and reagent concentration.

- Catalytic Systems : Advanced catalytic systems improve selectivity and reduce by-products.

- Advantages : Enhanced safety, scalability, and reproducibility compared to batch processes.

- Environmental Considerations : Efforts are ongoing to replace hazardous bromine with safer brominating agents and to minimize waste.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Catalyst/Initiator | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Bromination of 2,5-dimethylbenzyl chloride | 2,5-Dimethylbenzyl chloride | Bromine (Br2) | FeBr3 or AlBr3 | Typically inert solvents | Controlled temperature, stoichiometry | High | Selective bromination at methyl groups |

| Radical Bromination with NBS | 2,5-Dimethylbenzene (p-xylene derivative) | N-Bromosuccinimide (NBS) | Benzoyl peroxide (radical initiator) | Carbon tetrachloride (CCl4) | Reflux ~70 °C, 12 h | ~90 | High yield, requires filtration to remove succinimide |

| Continuous Flow Industrial Process | 2,5-Dimethylbenzene or derivatives | Bromine or alternative brominating agents | Advanced catalysts | Various | Optimized flow conditions | High | Scalable, controlled, environmentally optimized |

Research Findings and Optimization

- Selectivity : Use of NBS with radical initiators provides high selectivity for benzylic bromination without affecting the aromatic ring.

- Reaction Time : Prolonged reflux times (up to 12 hours) ensure complete conversion.

- Purity : Filtration of by-products such as succinimide and careful solvent removal are essential for high purity.

- Polymorphic Forms : Studies have identified polymorphic modifications of the compound, which influence melting points and stability, important for downstream applications.

- Green Chemistry Approaches : Recent research explores greener bromination protocols to reduce hazardous waste and improve safety.

Practical Notes on Preparation

- Solvent Choice : Carbon tetrachloride is effective but toxic; alternatives are being investigated.

- Catalyst Handling : Lewis acids like FeBr3 require careful handling due to corrosiveness.

- Safety : Bromine and NBS are hazardous; reactions should be conducted in well-ventilated fume hoods with appropriate PPE.

- Post-Reaction Processing : Physical methods such as filtration, recrystallization, and solvent evaporation are standard for product isolation.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(bromomethyl)-2,5-dimethylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiourea (NH2CSNH2). The reactions are typically carried out in polar solvents such as water or ethanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include 1,4-bis(hydroxymethyl)-2,5-dimethylbenzene, 1,4-bis(aminomethyl)-2,5-dimethylbenzene, and 1,4-bis(thiomethyl)-2,5-dimethylbenzene.

Oxidation: Products include 1,4-bis(formyl)-2,5-dimethylbenzene and 1,4-bis(carboxyl)-2,5-dimethylbenzene.

Reduction: The major product is 2,5-dimethylbenzene.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1,4-Bis(bromomethyl)-2,5-dimethylbenzene can be synthesized through various methods involving bromination of p-xylene or related compounds. A notable approach includes light-mediated bromination techniques that enhance selectivity and yield while minimizing by-products .

Case Study: Polymorphic Modifications

Research has identified two polymorphic forms of this compound, which exhibit distinct thermodynamic properties. The first form shows a melting point of approximately 159.1 °C with a heat of fusion of 27.0 kJ/mol. The second form's stability was investigated through differential scanning calorimetry (DSC), revealing insights into its phase behavior and transformation under varying conditions .

Applications in Polymer Science

This compound serves as a versatile monomer in the synthesis of functionalized polymers. Its bromomethyl groups allow for further reactions such as nucleophilic substitution or cross-linking with other polymer chains.

Table 1: Potential Polymer Applications

| Application Area | Description |

|---|---|

| Cross-linking Agents | Used to create thermosetting resins by reacting with polyfunctional amines. |

| Functional Polymers | Acts as a building block for polymers with specific functional properties. |

| Composite Materials | Incorporates into composites to enhance mechanical properties and stability. |

Environmental Considerations

While the synthesis processes are effective, they often involve the use of hazardous materials like molecular bromine. Sustainable practices are being explored to mitigate risks associated with traditional bromination methods .

Mecanismo De Acción

The mechanism of action of 1,4-bis(bromomethyl)-2,5-dimethylbenzene primarily involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This leads to the formation of new carbon-nucleophile bonds, facilitating various chemical transformations. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize the transition state during nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(chloromethyl)-2,5-dimethylbenzene: Similar in structure but with chlorine atoms instead of bromine.

1,4-Bis(iodomethyl)-2,5-dimethylbenzene: Contains iodine atoms instead of bromine.

1,4-Bis(methyl)-2,5-dimethylbenzene: Lacks halogen atoms, making it less reactive.

Uniqueness

1,4-Bis(bromomethyl)-2,5-dimethylbenzene is unique due to the presence of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This makes it an ideal intermediate for various chemical reactions, offering a balance between reactivity and stability. The compound’s specific reactivity profile allows for selective transformations, making it valuable in both research and industrial applications.

Actividad Biológica

1,4-Bis(bromomethyl)-2,5-dimethylbenzene (CAS No. 35168-62-8) is a brominated aromatic compound that has garnered interest in various fields of chemical and biological research. While the compound's primary applications are in synthetic chemistry, its biological activity has been less extensively documented. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₁₂Br₂

- Molecular Weight : 292.01 g/mol

- Melting Point : 163 °C

- Purity : ≥98.0% (by GC)

Biological Activity Overview

Despite limited direct studies on this compound itself, several related compounds have shown significant biological activities:

- Antimicrobial Properties : Compounds with brominated aromatic structures have been reported to exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

- Toxicological Concerns : The compound is noted for causing severe skin burns and eye damage upon contact .

Antimicrobial Activity

A study examining similar brominated compounds found that they possessed notable antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound could potentially share similar antimicrobial effects.

Anticancer Potential

Research into structurally related compounds has revealed promising anticancer activity. For instance, certain brominated benzene derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 and PC3 cells . The cytotoxic mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.

Toxicological Studies

This compound has been classified as hazardous due to its severe skin and eye irritation potential . This toxicity profile necessitates careful handling and further investigation into its safety for potential therapeutic uses.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Potentially present | Promising | Severe skin burns/eye damage |

| Benzimidazole Derivatives | Yes | Yes | Moderate |

| Other Brominated Aromatics | Yes | Yes | Variable |

Q & A

Q. What are the recommended synthetic routes for preparing 1,4-bis(bromomethyl)-2,5-dimethylbenzene, and what challenges arise during alkylation steps?

The synthesis typically involves bromination of 2,5-dimethyl-p-xylene derivatives. Aromatic electrophilic substitution is a common strategy, but regioselectivity must be controlled due to steric hindrance from methyl groups. For example, using N-bromosuccinimide (NBS) under radical initiation conditions can target benzylic positions . Challenges include over-bromination and byproduct formation. Reaction monitoring via gas chromatography (GC) or thin-layer chromatography (TLC) is critical to optimize reaction time and temperature .

Q. How can researchers confirm the purity and structural identity of this compound?

Combined analytical techniques are essential:

- NMR Spectroscopy : H and C NMR verify benzylic bromine substitution (δ ~4.5–5.0 ppm for CHBr) and aromatic methyl groups (δ ~2.3 ppm) .

- GC-MS : Detects volatile impurities or degradation products, though thermal decomposition may occur during analysis .

- Elemental Analysis : Confirm Br content (~54.7% by mass) .

Note: Commercial suppliers often lack analytical data, so independent validation is required .

Q. What safety protocols are critical when handling this compound?

The compound is classified as a skin and eye irritant (GHS Category 1B). Key precautions:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.

- Ventilation : Work in a fume hood to avoid inhalation of brominated vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing bromine atoms activate the benzylic positions for nucleophilic substitution (S2), while methyl groups create steric hindrance, slowing down reactions with bulky nucleophiles. For example, Suzuki-Miyaura coupling requires palladium catalysts with large ligands (e.g., XPhos) to accommodate steric bulk . Kinetic studies using H NMR can track substitution rates under varying conditions .

Q. What strategies mitigate side reactions during polymer synthesis using this compound as a crosslinker?

When used in polymer networks (e.g., for porous organic frameworks):

- Controlled Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce premature precipitation.

- Stepwise Polymerization : Sequential addition of monomers minimizes uncontrolled branching.

- Post-Synthetic Analysis : Gel permeation chromatography (GPC) and FT-IR confirm crosslinking efficiency and residual bromine content .

Q. How can conflicting crystallographic and spectroscopic data for derivatives of this compound be resolved?

Discrepancies may arise from polymorphism or solvent inclusion in crystal lattices. Solutions include:

- Single-Crystal X-ray Diffraction : Resolve structural ambiguities (e.g., bond angles/rotamers) .

- Dynamic NMR : Detect conformational flexibility in solution that static crystallography misses .

- Computational Modeling : Density functional theory (DFT) simulations correlate experimental data with predicted geometries .

Methodological Notes

Q. What experimental adjustments are needed for scaling up reactions involving this compound?

Q. How can researchers address inconsistencies in reported melting points or solubility data?

Variations often stem from impurities or hygroscopicity. Recommendations:

- Standardized Drying : Use vacuum drying at 40–50°C for 24 hours.

- DSC Analysis : Differential scanning calorimetry provides precise melting ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.